molecular formula C20H19FN6O3 B2730135 N-tert-butyl-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide CAS No. 1251624-99-3

N-tert-butyl-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide

Cat. No.: B2730135
CAS No.: 1251624-99-3
M. Wt: 410.409
InChI Key: XAJSEYXKLQTJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide is a heterocyclic compound featuring a triazolo-pyridine core fused with a 1,2,4-oxadiazole ring and substituted with a 3-fluorophenyl group. Its acetamide side chain includes a tert-butyl moiety, which may enhance steric bulk and metabolic stability.

Properties

IUPAC Name

N-tert-butyl-2-[8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O3/c1-20(2,3)23-15(28)11-27-19(29)26-9-5-8-14(17(26)24-27)18-22-16(25-30-18)12-6-4-7-13(21)10-12/h4-10H,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJSEYXKLQTJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=O)N2C=CC=C(C2=N1)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-tert-butyl-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a complex structure comprising multiple heterocyclic moieties that contribute to its biological activity. The key functional groups include:

  • Oxadiazole : Known for antimicrobial and anti-inflammatory properties.
  • Triazole : Exhibits antifungal and anticancer effects.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit considerable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study reported that oxadiazole derivatives had minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL against Mycobacterium tuberculosis .

Anticancer Activity

The triazole component is linked to anticancer properties. In vitro studies indicated that similar compounds exhibited moderate cytostatic activity against several cancer cell lines. For example:

CompoundCell LineInhibition Growth Percent (IGP)
Compound 34MCF7 (Breast Cancer)23%
Compound 36Various21%

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Compounds containing oxadiazole and triazole moieties are also noted for their anti-inflammatory activities. The presence of these functional groups can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Modulation : It could interact with cellular receptors affecting signaling pathways related to inflammation and cell growth.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or inhibit topoisomerases.

Case Studies

Several case studies have been conducted on derivatives of this compound class:

  • Antitubercular Activity : A derivative was tested against resistant strains of Mycobacterium tuberculosis, showing promising results with a significant reduction in bacterial load .
  • Anticancer Screening : In a study involving the NCI's 60 human tumor cell lines panel, compounds were screened for their cytotoxic effects. Notably, some derivatives showed selective toxicity towards specific cancer types while sparing normal cells .

Comparison with Similar Compounds

Key Observations :

  • The oxadiazole ring in the target compound may enhance metabolic stability compared to thioether -containing analogs (e.g., 618414-41-8), as oxadiazoles are less prone to oxidative degradation .
  • The tert-butyl group in the acetamide side chain provides steric hindrance, which could reduce off-target interactions compared to smaller alkyl or aryl groups .

Pharmacological Properties

Compound Reported Activity Target Reference
N-R-2-(Triazolylthio)acetamides Antimicrobial (Gram-positive bacteria) Bacterial enzymes
3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone (763113-61-7) Anticancer (in vitro) Topoisomerase inhibition
Target Compound (Inferred) Likely kinase or protease inhibition Unknown (predicted via Hit Dexter 2.0 )

Key Insights :

  • Fluorinated analogs (e.g., 3-fluorophenyl, 2-fluorobenzyl) often exhibit improved binding affinity due to fluorine’s electronegativity and small atomic radius, which stabilizes ligand-receptor interactions .
  • The triazolo-pyridine-oxadiazole core may confer dual inhibitory effects, similar to quinazolinone derivatives (e.g., 763113-61-7), which target enzymes like topoisomerases .

Challenges :

  • The oxadiazole ring requires stringent reaction conditions (e.g., high-temperature cyclization), which may reduce yields compared to thioether-based analogs .
  • Fluorophenyl incorporation demands precise regioselectivity to avoid isomer formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.